molecular formula C13H21N2O9P B12666857 2,4(1H,3H)-Pyrimidinedione, 1-(5-O-((carboxymethyl)hydroxyphosphinyl)- CAS No. 117627-14-2

2,4(1H,3H)-Pyrimidinedione, 1-(5-O-((carboxymethyl)hydroxyphosphinyl)-

Cat. No.: B12666857
CAS No.: 117627-14-2
M. Wt: 380.29 g/mol
InChI Key: OOLZTQKPPIBNQH-AQNVVLNISA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-(5-O-((carboxymethyl)hydroxyphosphinyl)- is a compound that belongs to the class of pyrimidinediones Pyrimidinediones are known for their diverse applications in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(5-O-((carboxymethyl)hydroxyphosphinyl)- typically involves multicomponent reactions. One common method is the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-(5-O-((carboxymethyl)hydroxyphosphinyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidinediones.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-(5-O-((carboxymethyl)hydroxyphosphinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(5-O-((carboxymethyl)hydroxyphosphinyl)- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include inhibition of phosphodiesterase and dihydrofolate reductase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(5-O-((carboxymethyl)hydroxyphosphinyl)- lies in its specific substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

117627-14-2

Molecular Formula

C13H21N2O9P

Molecular Weight

380.29 g/mol

IUPAC Name

2-[[(2R,3S,4S,5S)-5-(2-amino-3-methyl-6-oxo-2,5-dihydro-1H-pyridin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid

InChI

InChI=1S/C13H21N2O9P/c1-5-2-6(13(20)15-12(5)14)11-10(19)9(18)7(24-11)3-23-25(21,22)4-8(16)17/h2,6-7,9-12,18-19H,3-4,14H2,1H3,(H,15,20)(H,16,17)(H,21,22)/t6?,7-,9-,10+,11+,12?/m1/s1

InChI Key

OOLZTQKPPIBNQH-AQNVVLNISA-N

Isomeric SMILES

CC1=CC(C(=O)NC1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(CC(=O)O)O)O)O

Canonical SMILES

CC1=CC(C(=O)NC1N)C2C(C(C(O2)COP(=O)(CC(=O)O)O)O)O

Origin of Product

United States

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